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Hydrolytic Degradation Conditions & Products

The following table consolidates the specific conditions under which citalopram hydrobromide undergoes

hydrolytic degradation, along with the resulting degradation products.

Degradation
Condition

Specific
Parameters

Major Degradation
Product(s)

Key Analytical
Techniques

Observations &
Mass Balance

Acidic
Hydrolysis

0.5 N

Hydrochloric
Acid (HCl) [1]

Not specified in

search results, but
"considerable

degradation"
observed [1].

RP-HPLC,

Photodiode
Array Detector

[2] [1]

"Considerable

degradation" [1].
Mass balance close

to 99.9% [1].

Basic
Hydrolysis

0.1 N Sodium
Hydroxide

(NaOH) [1]

Not specified in
search results, but

"considerable
degradation"

observed [1].

RP-HPLC,
Photodiode

Array Detector
[2] [1]

"Considerable
degradation" [1].

Mass balance close
to 99.9% [1].

Oxidative
Degradation

3.0% v/v

Hydrogen

Not specified in

search results, but
"considerable

RP-HPLC,

Photodiode

"Considerable

degradation" [1].
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Degradation
Condition

Specific
Parameters

Major Degradation
Product(s)

Key Analytical
Techniques

Observations &
Mass Balance

Peroxide (H₂O₂)
[1]

degradation"
observed [1].

Array Detector
[2] [1]

Mass balance close
to 99.9% [1].

Experimental Protocol for Forced Degradation Studies

Here is a detailed methodology for conducting hydrolytic forced degradation studies on citalopram

hydrobromide, based on the search results.

Objective: To subject the drug substance to various hydrolytic stress conditions to generate

degradation products and validate the stability-indicating power of the analytical method [2] [1].

Materials:

API: Citalopram hydrobromide bulk drug [1].

Reagents: 0.5 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), 3.0% v/v Hydrogen
Peroxide (H₂O₂) [1].

Equipment: Thermostatic chamber, UV/VIS light cabinet (for photo-stability studies, not
detailed here) [1].

Procedure:

Sample Preparation: Expose the bulk drug substance to the different hydrolytic and oxidative
conditions listed in the table above [1].

Analysis:
Chromatographic Column: Inertsil ODS 3V (250 x 4.6 mm; 5 µm) or similar, like a

Symmetry C18 column [2] [1].
Mobile Phase: Use a gradient elution mode. One method employs 0.3% diethylamine

(pH adjusted to 4.70) and a mixture of methanol/acetonitrile (55:45 v/v) [2].
Detection: Use a Photodiode Array Detector (PDA) set at 225 nm [2] [1].

Validation: Assay the degradation samples against a citalopram reference standard. The
method should be validated for accuracy, precision, and linearity per ICH guidelines [2]

[1].

The workflow for this study can be summarized as follows:
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Technical Support FAQs

Here are answers to specific technical questions your users might have.

Q1: What is a suitable, validated HPLC method for analyzing citalopram and its hydrolytic

degradation products? A suitable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

method has been developed and validated [2] [1].

Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or a Symmetry C18 column [2] [1].
Mobile Phase: Gradient elution with 0.3% diethylamine (pH adjusted to 4.70) and

methanol/acetonitrile (55:45 v/v) [2].
Detection: Photodiode Array Detector at 225 nm [2] [1].

Validation: The method has been validated per ICH requirements and demonstrates good resolution
between the API, its process-related impurities, and degradation products. The mass balance in

degradation studies was found to be close to 99.9%, confirming its stability-indicating properties [2]
[1].

Q2: Besides hydrolysis, what other stress conditions should be tested for a comprehensive stability

profile? A comprehensive forced degradation study should include:

Thermal Degradation: Exposing the drug to elevated temperatures (e.g., 105°C) [1].
Photolytic Degradation: Exposure to UV light (e.g., 200 Watt hours/m²) and visible light [1].

Oxidative Degradation: As shown in the table, treatment with hydrogen peroxide is crucial [1].

These studies help in identifying a wider range of potential degradation products and fully validating the

analytical method [2] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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